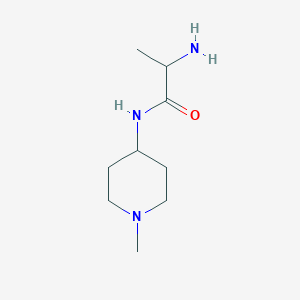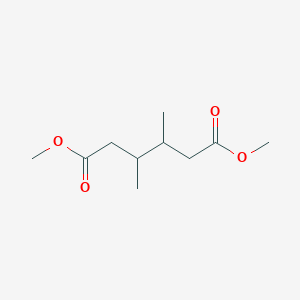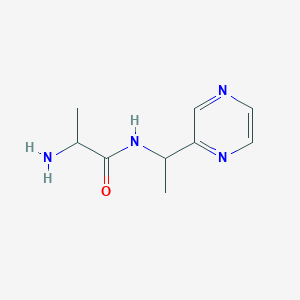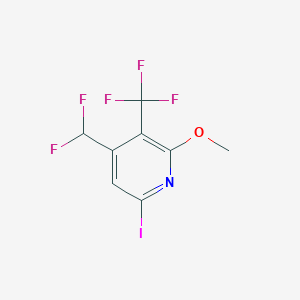![molecular formula C11H23N3O B14795842 2-amino-N-ethyl-N-[(1-methylpyrrolidin-2-yl)methyl]propanamide](/img/structure/B14795842.png)
2-amino-N-ethyl-N-[(1-methylpyrrolidin-2-yl)methyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-N-ethyl-N-[(1-methylpyrrolidin-2-yl)methyl]propanamide is a compound with a complex structure that includes an amide group, an ethyl group, and a pyrrolidine ring
Vorbereitungsmethoden
The synthesis of 2-amino-N-ethyl-N-[(1-methylpyrrolidin-2-yl)methyl]propanamide typically involves multiple steps. One common method includes the reaction of 2-aminoethylamine with 1-methylpyrrolidine under specific conditions to form the intermediate product. This intermediate is then reacted with propanoyl chloride to yield the final compound. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
2-amino-N-ethyl-N-[(1-methylpyrrolidin-2-yl)methyl]propanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding amides or carboxylic acids, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
2-amino-N-ethyl-N-[(1-methylpyrrolidin-2-yl)methyl]propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can act as a probe in biochemical assays.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific pathways.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-amino-N-ethyl-N-[(1-methylpyrrolidin-2-yl)methyl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
2-amino-N-ethyl-N-[(1-methylpyrrolidin-2-yl)methyl]propanamide can be compared with similar compounds such as:
2-(2-Aminoethyl)-1-methylpyrrolidine: This compound has a similar structure but lacks the propanamide group.
N-Methyl-2-pyrrolidone: This compound is structurally related but has different functional groups and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H23N3O |
|---|---|
Molekulargewicht |
213.32 g/mol |
IUPAC-Name |
2-amino-N-ethyl-N-[(1-methylpyrrolidin-2-yl)methyl]propanamide |
InChI |
InChI=1S/C11H23N3O/c1-4-14(11(15)9(2)12)8-10-6-5-7-13(10)3/h9-10H,4-8,12H2,1-3H3 |
InChI-Schlüssel |
VTDUWTNWSKWRBA-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC1CCCN1C)C(=O)C(C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-[2-[(3-Cyano-3,4-dihydropyrazol-2-yl)-(2-oxoethyl)amino]ethylamino]pyridine-3-carbonitrile;dihydrochloride](/img/structure/B14795776.png)



![(3aR,6S,6aR)-6-(((tert-butyldimethylsilyl)oxy)methyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B14795803.png)
![3,3-Dimethyl-7-oxo-6-[2-phenoxy(phenyl)acetamido]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14795817.png)
![7,12-Dihydroquinoxalino[3,2-i]phenazine-1,8-disulfonic acid](/img/structure/B14795825.png)

![[1-Benzyl-3-(benzylamino)pyrrolidin-2-yl]methanol](/img/structure/B14795835.png)
![(4-(10-([1,1'-Biphenyl]-4-yl)anthracen-9-yl)phenyl)boronic acid](/img/structure/B14795852.png)

